4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide
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Overview
Description
4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is a chemical compound with the molecular formula C15H14ClNO2. It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position of the benzene ring and a hydroxy-phenylethyl group attached to the amide nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 2-hydroxy-2-phenylethylamine. This reaction can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, can be achieved through a similar condensation process. the use of more efficient and scalable catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, can enhance the yield and reduce reaction times. Ultrasonic irradiation may also be employed to further improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at elevated temperatures.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent.
Major Products
Oxidation: Formation of 4-chloro-N-(2-oxo-2-phenylethyl)benzamide.
Reduction: Formation of 4-chloro-N-(2-hydroxy-2-phenylethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide: Shares the chloro and benzamide moieties but differs in the substituents on the amide nitrogen.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Similar in having a hydroxy group and benzamide structure but with different substituents.
Uniqueness
4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxy and a chloro group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C15H14ClNO2 |
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Molecular Weight |
275.73 g/mol |
IUPAC Name |
4-chloro-N-(2-hydroxy-2-phenylethyl)benzamide |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h1-9,14,18H,10H2,(H,17,19) |
InChI Key |
FJRKYPDKQNHWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
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